REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]([C:8]([OH:10])=O)[C:6](=[O:11])[C:5]2[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=2[S:3]1(=[O:17])=[O:16].[NH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1.C(OC(N1C2C(=CC=CC=2)C=CC1OCC)=O)C>O1CCCC1>[N:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[NH:18][C:8]([CH:7]1[C:6](=[O:11])[C:5]2[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=2[S:3](=[O:17])(=[O:16])[N:2]1[CH3:1])=[O:10]
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Name
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3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide
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Quantity
|
127 mg
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Type
|
reactant
|
Smiles
|
CN1S(C2=C(C(C1C(=O)O)=O)C=CC=C2)(=O)=O
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Name
|
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1C(C=CC2=CC=CC=C12)OCC
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
The mixture is stirred at room temperature (23°-25° C.) for four hours
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Duration
|
4 h
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Type
|
CONCENTRATION
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Details
|
is then concentrated under reduced pressure to an oil
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)NC(=O)C1N(S(C2=C(C1=O)C=CC=C2)(=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |